Compound A (2-(4-acetoxyphenyl)-2-chloro-N-methylethylammonium chloride) is a synthetic analog of a hydroxyphenyl aziridine precursor isolated from the Namibian shrub Salsola tuberculatiformis Botschantzev []. It is classified as a dissociated glucocorticoid receptor modulator, meaning it selectively activates certain GR functions while inhibiting others. This unique characteristic differentiates CpdA from classic glucocorticoids, such as dexamethasone, and makes it a subject of significant interest in various research fields.
The synthesis of Compound A can be achieved through the asymmetric dihydroxylation of a precursor molecule using Sharpless dihydroxylation. [] This process allows for the creation of both (S) and (R) enantiomers of CpdA. Further modifications to the CpdA structure can be achieved by appending bulky substituents to the benzene ring, the nitrogen atom, or by alkylating the carbon atom adjacent to the chlorine atom. [] This method of synthesis has allowed researchers to develop a series of CpdA analogs (CpdA01-08) for further investigation.
Detailed analysis of the molecular structure of CpdA has been conducted using techniques such as virtual docking analysis. These studies have shown that CpdA shares binding cavities in the ligand-binding domains of both the androgen receptor (AR) and GR with their respective hormones. [] Furthermore, CpdA forms hydrogen bonds with the same amino acids involved in hydrogen bond formation during steroid binding to these receptors. [] These findings provide crucial insights into how CpdA interacts with AR and GR at a molecular level.
A significant observation regarding CpdA's chemical behavior is its rapid decomposition into aziridine intermediates when dissolved in buffered solutions. [] This decomposition is noteworthy because aziridines are known alkylating agents with pro-apoptotic properties. [] This finding has important implications for interpreting CpdA's biological effects, particularly its potential toxicity.
Compound A acts as a selective GR modulator, exhibiting a unique mechanism of action. It binds to GR, but unlike classic glucocorticoids, it does not induce GR dimerization and subsequent transactivation, a process associated with many undesirable side effects. [, , ] Instead, CpdA primarily activates the transrepression function of GR, [, , , , , , , , ] which is linked to its anti-inflammatory effects. CpdA exerts this transrepression by interfering with the activity of various transcription factors, including NF-kB, AP-1, STAT1, IRF-1, SRF, CRE/ATF, NFATc, and Ets-1. [, , , , ] It has also been shown to influence the association of dexamethasone with GR without affecting its dissociation. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: